4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine
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Overview
Description
4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-(2-Amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl-(3-nitro-phenyl)-amine
- N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .
Uniqueness
4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-methyl-5-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-6(13-8(9)12-5)7-10-3-2-4-11-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
GJLYRGJQENMHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC=CC=N2 |
Origin of Product |
United States |
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